![molecular formula C7H7NS B124271 6,7-Dihydrothieno[3,2-c]pyridine CAS No. 107112-93-6](/img/structure/B124271.png)

6,7-Dihydrothieno[3,2-c]pyridine

Übersicht

Beschreibung

6,7-Dihydrothieno[3,2-c]pyridine is a chemical compound with the molecular formula C7H7NS . It is a key component in the synthesis of clopidogrel bisulfate, a medication used to prevent heart attacks and strokes in high-risk patients .

Synthesis Analysis

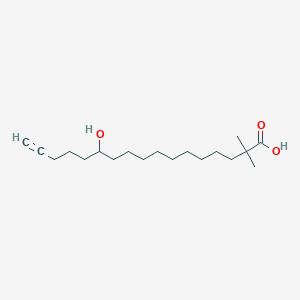

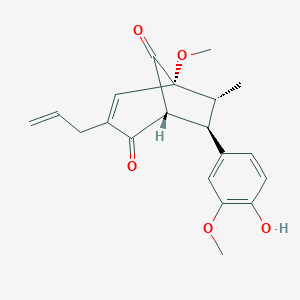

The synthesis of 6,7-Dihydrothieno[3,2-c]pyridine derivatives has been described in various studies . For instance, one study describes the synthesis and characterization of 5-acyl-6,7-dihydrothieno[3,2-c]pyridine inhibitors of Hedgehog acyltransferase . The compounds were selected for synthesis based on their high potencies against the enzyme target .

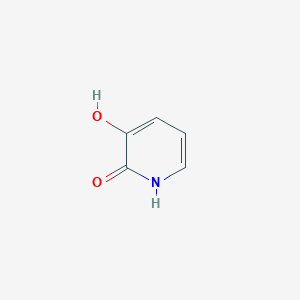

Molecular Structure Analysis

The molecular structure of 6,7-Dihydrothieno[3,2-c]pyridine can be analyzed using various techniques such as NMR spectroscopy . The NMR spectral data indicate different amide conformational ratios between the RU-SKI inhibitors, as has been observed in other 5-acyl-6,7-dihydrothieno[3,2-c]pyridines .

Chemical Reactions Analysis

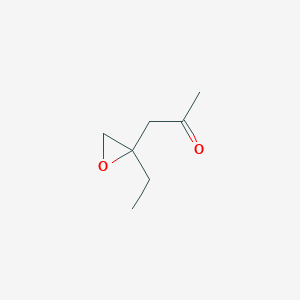

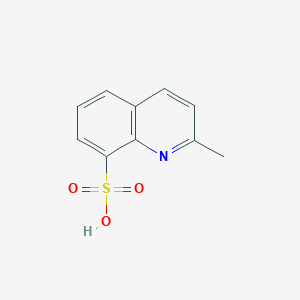

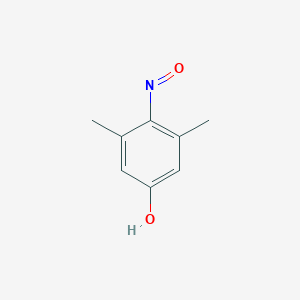

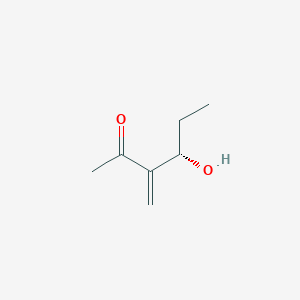

The chemical reactions involving 6,7-Dihydrothieno[3,2-c]pyridine are complex and can involve multiple steps . For example, in the synthesis of clopidogrel bisulfate, a thienopyridine prodrug, the compound undergoes ester bond hydrolysis, forming a thiolactone, followed by cytochrome P450–mediated metabolism to the active metabolite .

Physical And Chemical Properties Analysis

The physical and chemical properties of 6,7-Dihydrothieno[3,2-c]pyridine can vary depending on its specific derivative . For example, tert-Butyl 6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate has a molecular weight of 239.34, is solid at room temperature, and should be stored in a dark place, sealed in dry conditions, at 2-8°C .

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Derivatives

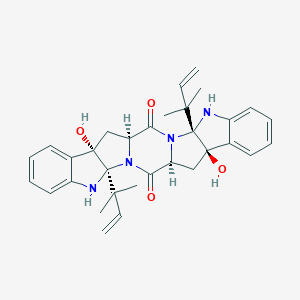

- 6,7-Dihydrothieno[3,2-c]pyridine derivatives have been synthesized through reactions with 1,3-dipoles, resulting in novel fused heterocycles. These reactions are stereoselective and yield racemic cis-cycloadducts with a β-lactam ring fused to the thienopyridine core (Milen, Ábrányi‐Balogh, Dancsó, & Keglevich, 2012).

- Another study synthesized new dihydro[3,2-c][1,2,4]triazolo[4,3-a]pyridines by reacting 4-(methylsulfanyl)-6,7-dihydrothieno[3,2-c]pyridine with acid hydrazides (Ábrányi‐Balogh et al., 2013).

Chemical Properties and Reactions

- 6,7-Dihydrothieno[3,2-c]pyridines have been used as intermediates in synthesizing other compounds. For instance, cyclisation of 2-(2-thienyl)ethyl isothiocyanate with various reagents led to the formation of 1-methylthio or 1-ethylthio derivatives of 6,7-dihydrothieno[3,2-c]pyridine (Davies et al., 1976).

Applications in Pharmaceutical Research

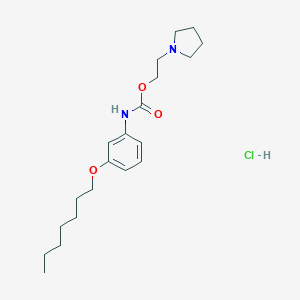

- 5-Substituted 7-amino-4,5-tetrahydrothieno[2,3-c]pyridines and 6-substituted 4-amino-6,7-dihydrothieno[3,2-c]pyridines were found to be potent inhibitors of inducible and neuronal nitric oxide synthase, showing potential for pharmaceutical applications (Beaton et al., 2001).

Biological Studies

- A novel compound, HTPSMQol, synthesized using 6,7-dihydrothieno[3,2-c]pyridine showed higher antimicrobial activity compared to its metal complexes and was comparable with Ciprofloxacin, indicating its potential in antimicrobial treatments (Patel, .. Patel, & S. Patel, 2011).

Safety And Hazards

The safety and hazards associated with 6,7-Dihydrothieno[3,2-c]pyridine also depend on the specific derivative . For instance, tert-Butyl 6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate has been classified with the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Eigenschaften

IUPAC Name |

6,7-dihydrothieno[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NS/c1-3-8-5-6-2-4-9-7(1)6/h2,4-5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWLCUBMMDJESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=CC2=C1SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20544436 | |

| Record name | 6,7-Dihydrothieno[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dihydrothieno[3,2-c]pyridine | |

CAS RN |

107112-93-6 | |

| Record name | 6,7-Dihydrothieno[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B124207.png)